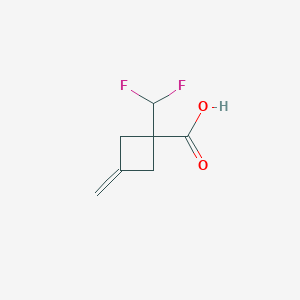
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid is a compound of significant interest in the field of organic chemistry
準備方法
The synthesis of 1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid involves several steps, typically starting with commercially available precursors. One common method involves the difluoromethylation of a suitable cyclobutane derivative. This process can be achieved using difluoromethylating agents such as ClCF2H in the presence of a base . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods leverage the advantages of flow chemistry, such as improved heat and mass transfer, to achieve consistent product quality .
化学反応の分析
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents employed.
科学的研究の応用
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism by which 1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity . Additionally, the cyclobutane ring provides a rigid framework that can enhance the compound’s stability and reactivity .
類似化合物との比較
Compared to other difluoromethylated compounds, 1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid stands out due to its unique cyclobutane ring structure. Similar compounds include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Commonly used in agrochemicals.
Difluoromethylated pyridines: Widely studied for their medicinal chemistry applications.
The uniqueness of this compound lies in its combination of a difluoromethyl group with a cyclobutane ring, which imparts distinct chemical and physical properties .
生物活性
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer effects, and discusses its mechanisms of action, relevant case studies, and data tables summarizing key findings.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological activity. The presence of difluoromethyl and cyclobutane moieties enhances its interaction with biological targets.
- Molecular Formula : C7H8F2O2
- Molecular Weight : 164.14 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in cancer cell lines. Studies have demonstrated that it can induce apoptosis in specific cancer cells through the activation of apoptotic pathways.
Key Findings :
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 20 µM
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is believed to inhibit key enzymes involved in cell division and proliferation, leading to reduced viability in cancer cells.
Enzyme Inhibition
Preliminary studies suggest that the compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes and tumor growth.
Study 1: Antimicrobial Efficacy
A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against multidrug-resistant bacterial strains. The results highlighted its potential as a new antimicrobial agent.
Study 2: Cancer Cell Line Analysis
In a study published in Cancer Research, the compound was tested against various cancer cell lines. The findings indicated that it significantly inhibited cell growth and induced apoptosis, supporting its use as a therapeutic agent in oncology.
特性
IUPAC Name |
1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c1-4-2-7(3-4,5(8)9)6(10)11/h5H,1-3H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMYSXHMGHDAMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)(C(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














